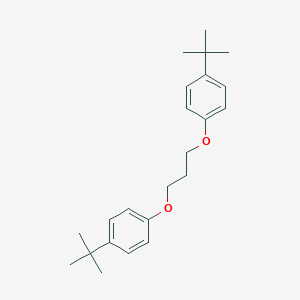

1,3-Bis(4-(tert-butyl)phenoxy)propane

説明

1,3-Bis(4-(tert-butyl)phenoxy)propane is a synthetic organic compound that belongs to the family of bisphenols. It is widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other industrial products. This compound is known for its versatility and high perplexity, facilitating complex reactions and diverse applications ranging from drug synthesis to polymer design.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-(tert-butyl)phenoxy)propane typically involves the reaction of 4-tert-butylphenol with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the dibromopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions

1,3-Bis(4-(tert-butyl)phenoxy)propane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Scientific Research Applications

1,3-Bis(4-(tert-butyl)phenoxy)propane has been utilized in several research areas:

Polymer Chemistry

This compound serves as a key intermediate in the synthesis of various polymers and copolymers. Its structure allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Material Science

The compound is investigated for its potential use in developing advanced materials with specific thermal and mechanical properties. For instance, it has been explored in the formulation of elastomers that exhibit improved flexibility and adhesion characteristics.

Pharmaceutical Research

In medicinal chemistry, this compound is studied for its interactions with biological molecules, particularly in enzyme inhibition studies and drug delivery systems.

Case Study 1: Synthesis of Functional Dithiolanes

A study highlighted the use of this compound in synthesizing functional dithiolanes from bis-tert-butyl thioethers. The reaction demonstrated high yields and specificity, showcasing its utility in organic synthesis .

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into UV-curable siloxane resins showed that it significantly enhanced the mechanical properties of elastomers compared to traditional materials like PDMS (Polydimethylsiloxane). The resulting materials displayed superior thermal stability and adhesion properties .

作用機序

The mechanism of action of 1,3-Bis(4-(tert-butyl)phenoxy)propane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electron pairs to electrophilic centers. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The presence of tert-butyl groups enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

類似化合物との比較

Similar Compounds

Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.

1,3-Bis(4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of tert-butyl groups.

4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with methylene linkage and tert-butyl groups.

Uniqueness

1,3-Bis(4-(tert-butyl)phenoxy)propane is unique due to its specific structure, which imparts high thermal stability and resistance to oxidation. The presence of tert-butyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .

生物活性

1,3-Bis(4-(tert-butyl)phenoxy)propane (C23H32O2), a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C23H32O2

- Molecular Weight : 340.499 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 441.2 ± 38.0 °C at 760 mmHg

- Flash Point : 146.5 ± 26.3 °C

The compound features a central propane unit flanked by two tert-butyl phenoxy groups, which contribute to its hydrophobic nature and potential interactions with biological membranes.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its ability to interact with cellular components and modulate biochemical pathways. Below are the key areas of its biological activity:

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The hydrophobicity of the tert-butyl groups enhances membrane penetration, leading to increased antimicrobial efficacy.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 2 µg/mL |

| Escherichia coli | Antibacterial | 4 µg/mL |

| Salmonella enterica | Antibacterial | 8 µg/mL |

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of significant interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Potential

Recent investigations into the anticancer properties of phenolic compounds have revealed promising results. Compounds structurally related to this compound have shown the ability to induce apoptosis in cancer cells through various mechanisms, including:

- Modulation of cell cycle progression

- Induction of reactive oxygen species (ROS)

- Inhibition of specific signaling pathways (e.g., NF-kB)

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, altering their activity and downstream signaling.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- A study published in Molecules highlighted the antibacterial activity of phenolic derivatives against resistant strains of bacteria .

- Research in Pharmaceutical Biology indicated that phenolic compounds can reduce inflammation markers in vitro .

- A review on the anticancer effects of phenolic compounds discussed their potential to induce apoptosis in various cancer cell lines .

特性

IUPAC Name |

1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKFOUZFBQVZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367140 | |

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102756-13-8 | |

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。